molecular formula C19H22FN3O3 B2578830 N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide CAS No. 921792-70-3

N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide

Katalognummer B2578830
CAS-Nummer: 921792-70-3
Molekulargewicht: 359.401
InChI-Schlüssel: YRBLSXBGRYSOFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which is responsible for the biosynthesis of leukotrienes, a group of inflammatory mediators. Leukotrienes play a crucial role in the pathogenesis of various inflammatory diseases, including asthma, arthritis, and atherosclerosis. Therefore, FLAP inhibitors have the potential to be a promising therapeutic agent for the treatment of these diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Study

Research on fluoroquinolone-based compounds, closely related to the chemical structure of interest, demonstrates a methodological approach to synthesizing compounds with potential antimicrobial properties. For instance, Patel and Patel (2010) outlined the synthesis of fluoroquinolone-based 4-thiazolidinones, exploring their antifungal and antibacterial activities. Such studies provide a foundation for developing new antimicrobial agents using similar chemical frameworks (N. Patel & S. D. Patel, 2010).

Cytotoxicity Studies

The exploration of N-substituted pyrazole and pyrazolopyrimidine derivatives, as performed by Hassan et al. (2014), sheds light on the potential cytotoxic activities of such compounds. These derivatives were tested against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the importance of molecular modifications to enhance anticancer activity. This aligns with the research interest in modifying the N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide structure for potential anticancer applications (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Synthesis of Fluorinated Compounds

The discovery and development of selective and orally efficacious inhibitors for kinase superfamily, as illustrated by Schroeder et al. (2009), involve the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides. These compounds, due to their fluorinated aromatic systems, offer insights into the design and synthesis of compounds with improved biological activity and solubility. The research underscores the significance of fluorination in enhancing the pharmacokinetic profiles of bioactive compounds (G. M. Schroeder et al., 2009).

Antiproliferative Activity

Lu et al. (2021) synthesized a molecule with significant inhibitory activity against cancer cell lines, indicating the relevance of structural modifications in designing compounds with antiproliferative properties. This study exemplifies the potential of this compound derivatives in cancer research, suggesting that modifications to this core structure could yield promising antiproliferative agents (J. Lu, J. Zhao, Ming Sun, X. Ji, Pei Huang, & H. Ge, 2021).

Eigenschaften

IUPAC Name

N-cycloheptyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-26-16-12-17(24)23(15-10-8-13(20)9-11-15)22-18(16)19(25)21-14-6-4-2-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBLSXBGRYSOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2CCCCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.